1-(Oxolan-3-yl)cyclopropan-1-amine
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Overview
Description
1-(Oxolan-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol It is characterized by a cyclopropane ring attached to an oxolane (tetrahydrofuran) ring, with an amine group at the cyclopropane ring
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Oxolane Ring Formation: The oxolane ring can be synthesized via the cyclization of a suitable diol or through the ring-opening of an epoxide.
Amine Introduction:
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-(Oxolan-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
1-(Oxolan-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
1-(Oxolan-3-yl)cyclopropan-1-amine can be compared with similar compounds such as:
1-(Tetrahydrofuran-3-yl)cyclopropan-1-amine: Similar structure but with different substituents on the cyclopropane ring.
Cyclopropylamine: Lacks the oxolane ring, resulting in different chemical properties and reactivity.
Oxolane derivatives: Compounds with variations in the substituents on the oxolane ring, leading to different biological activities.
The uniqueness of this compound lies in its combination of the cyclopropane and oxolane rings, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO/c8-7(2-3-7)6-1-4-9-5-6/h6H,1-5,8H2 |
InChI Key |
XFQJUQLTALCDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2(CC2)N |
Origin of Product |
United States |
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